molecular formula C15H13N3O2S B2541762 N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-42-5

N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2541762
CAS No.: 851943-42-5
M. Wt: 299.35
InChI Key: UXBJPVFYWXTSQB-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Derivatives

The synthesis of N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves key intermediates and reactions that lead to various derivatives with potential biological activities. For instance, Fadda et al. (2013) described the synthesis of new tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine derivatives, highlighting the versatility of pyrimidine derivatives in generating diverse chemical structures Fadda et al., 2013.

Antimicrobial and Anticancer Properties

Several studies have focused on the antimicrobial and anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, Kolisnyk et al. (2015) synthesized a series of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides and found them to exhibit significant antimicrobial activity against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans Kolisnyk et al., 2015. Additionally, Verma and Verma (2022) explored the synthesis of pyrimidine derivatives clubbed with thiazolidinone, demonstrating their antimicrobial and anticancer activities against various bacterial and fungal strains, as well as HeLa cervical cancer cell lines Verma & Verma, 2022.

Structural Modifications and Biological Evaluation

Research has also delved into structural modifications of thiazolo[3,2-a]pyrimidine derivatives to enhance their biological activities. Hebishy et al. (2020) provided insights into the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity, which underscores the potential of these compounds in antiviral research Hebishy et al., 2020.

Future Directions

Thiazolopyrimidines, including “N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”, could be further explored for their potential in drug research and development due to their broad spectrum of biological activities .

Properties

IUPAC Name

N-benzyl-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-17(10-11-5-3-2-4-6-11)13(19)12-9-16-15-18(14(12)20)7-8-21-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBJPVFYWXTSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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